An In-depth Technical Guide to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. This technical guide provides a comprehensive overview of a specific derivative, 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, a molecule of significant interest for its potential pharmacological applications. This document will delve into its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its anticipated physicochemical and spectroscopic properties. Furthermore, we will extrapolate its potential biological activities and therapeutic applications based on the extensive body of research surrounding structurally related 2-aminothiazole-containing compounds. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics.
Chemical Identity and Structure
The nomenclature and structural representation of a chemical entity are fundamental to its scientific exploration. This section provides the definitive IUPAC name and a detailed structural representation of the topic compound.
1.1. IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine .
Common synonyms may include:
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2-Amino-4-(4-methoxy-2,5-dimethylphenyl)thiazole
1.2. Chemical Structure
The chemical structure of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine is characterized by a central 1,3-thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a 4-methoxy-2,5-dimethylphenyl group is substituted at the 4-position.
Figure 1: 2D structure of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
1.3. Physicochemical Properties (Predicted)
While experimental data for this specific molecule is not widely published, we can predict its key physicochemical properties based on its structure. These predictions are valuable for understanding its potential behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value |
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 g/mol |
| XLogP3 | ~3.5 |
| Hydrogen Bond Donors | 1 (the amino group) |
| Hydrogen Bond Acceptors | 3 (the methoxy oxygen, the thiazole nitrogen) |
| Rotatable Bonds | 2 |
Synthesis and Characterization
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The most common and reliable method is the Hantzsch thiazole synthesis.[1][2] This section outlines a detailed, step-by-step protocol for the synthesis of 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine, followed by a discussion of the analytical techniques required for its thorough characterization.
2.1. Hantzsch Thiazole Synthesis: A Proven Pathway
The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea.[1] This method is highly versatile and generally provides good yields of the desired 2-aminothiazole.
Figure 2: Synthetic workflow for 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
2.1.1. Experimental Protocol: Synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one
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Rationale: The initial step is the selective bromination of the α-carbon of the precursor ketone. Acetic acid is a common solvent for this reaction, and the reaction progress can be monitored by the disappearance of the bromine color.
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Procedure:
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Dissolve 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in glacial acetic acid.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the ketone solution with constant stirring at room temperature.
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Continue stirring until the bromine color disappears.
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Pour the reaction mixture into ice-cold water.
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Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one.
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2.1.2. Experimental Protocol: Synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
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Rationale: The cyclocondensation reaction between the α-bromoketone and thiourea is the core of the Hantzsch synthesis. Refluxing in ethanol is a standard condition that provides sufficient energy for the reaction to proceed to completion.
-
Procedure:
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To a solution of 2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
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Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature.
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from ethanol or by column chromatography to yield pure 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine.
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2.2. Spectroscopic and Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, methyl protons, a methoxy singlet, and a broad singlet for the amino protons.
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¹³C NMR: Will confirm the carbon framework of the molecule.
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Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern.
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Infrared (IR) Spectroscopy: Will identify the functional groups present, such as N-H stretching of the amine, C=N stretching of the thiazole ring, and C-O stretching of the methoxy group.[3]
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Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C12H14N2OS.[4][5]
Biological Activities and Therapeutic Potential
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[6][7][8] While specific biological data for 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine may be limited, we can infer its potential therapeutic applications by examining the activities of structurally similar compounds.
Figure 3: Potential biological activities of the title compound.
3.1. Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The presence of the substituted phenyl ring in the target molecule provides a modifiable scaffold for optimizing interactions with specific kinase binding sites. For example, Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core.[7]
3.2. Antimicrobial Activity
The 2-aminothiazole nucleus is also a common feature in compounds with significant antibacterial and antifungal properties.[8][9] These compounds can act through various mechanisms, including the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The lipophilicity and electronic properties of the 4-methoxy-2,5-dimethylphenyl substituent could influence the compound's ability to penetrate microbial cell membranes.
3.3. Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties.[8] This activity is often attributed to the inhibition of pro-inflammatory enzymes or signaling pathways. The structural features of the target compound suggest it could be investigated for its potential to modulate inflammatory responses.
3.4. Other Potential Applications
Derivatives of 2-aminothiazole have also been explored for their potential in treating a range of other conditions, including neurodegenerative diseases, diabetes, and hypertension.[10] The versatility of the 2-aminothiazole scaffold allows for the generation of diverse chemical libraries for screening against various therapeutic targets.
Future Directions and Conclusion
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine represents a promising, yet underexplored, molecule within the vast landscape of 2-aminothiazole derivatives. This technical guide has provided a comprehensive foundation for its synthesis, characterization, and potential therapeutic applications.
Future research should focus on:
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Experimental Validation: The synthesis and full spectroscopic characterization of the title compound are paramount.
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Biological Screening: A broad biological screening against a panel of cancer cell lines, microbial strains, and inflammatory targets would be a logical next step to experimentally validate the predicted activities.
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Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of analogs with modifications to the phenyl ring and the amino group would be crucial for establishing SAR and optimizing potency and selectivity.
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